molecular formula C18H15ClN4O4 B14929026 N-(3-chloro-4-methoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

N-(3-chloro-4-methoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide

Cat. No.: B14929026
M. Wt: 386.8 g/mol
InChI Key: MKMYQQPADUPEQL-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro and methoxy group on the phenyl ring, and a nitro-substituted pyrazole ring attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-methoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 3-chloro-4-methoxyaniline with benzoyl chloride under basic conditions.

    Introduction of the Pyrazole Ring: The next step involves the introduction of the pyrazole ring. This can be achieved by reacting the benzamide intermediate with 4-nitro-1H-pyrazole in the presence of a suitable base.

    Final Coupling: The final step involves the coupling of the pyrazole-substituted benzamide with a suitable methylating agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-methoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: The nitro group on the pyrazole ring can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst, or sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines, thiols, and alkoxides.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted benzamides with various functional groups replacing the chloro group.

Scientific Research Applications

N-(3-chloro-4-methoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Used in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide involves its interaction with specific molecular targets. The nitro group on the pyrazole ring can participate in redox reactions, while the benzamide core can interact with various enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-methylphenyl)-3,4,5-trimethoxybenzamide
  • N-(4-cyano-1-phenyl-1H-pyrazol-1-yl)methylbenzamide

Uniqueness

N-(3-chloro-4-methoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide is unique due to the presence of both chloro and methoxy groups on the phenyl ring, combined with a nitro-substituted pyrazole ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C18H15ClN4O4

Molecular Weight

386.8 g/mol

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-2-[(4-nitropyrazol-1-yl)methyl]benzamide

InChI

InChI=1S/C18H15ClN4O4/c1-27-17-7-6-13(8-16(17)19)21-18(24)15-5-3-2-4-12(15)10-22-11-14(9-20-22)23(25)26/h2-9,11H,10H2,1H3,(H,21,24)

InChI Key

MKMYQQPADUPEQL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2CN3C=C(C=N3)[N+](=O)[O-])Cl

Origin of Product

United States

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